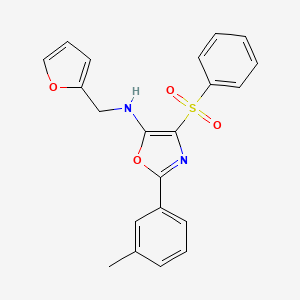

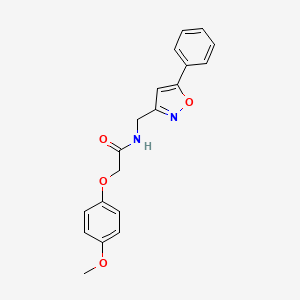

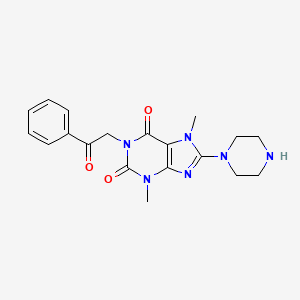

3-phenyl-2-(phenylsulfonyl)-5(2H)-isoxazolone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-phenyl-2-(phenylsulfonyl)-5(2H)-isoxazolone is a chemical compound that is related to 2-(Phenylsulfonyl)-3-phenyloxaziridine, also known as the Davis reagent . The Davis reagent is an especially useful reagent for the α-hydroxylation of ketones and esters .

Chemical Reactions Analysis

The Davis reagent, a related compound, enables a generation of sulfinate anions by oxidation of the corresponding thiolates . Subsequent S-alkylation of the sulfinates under phase-transfer catalysis affords sulfones in very good isolated yields .科学的研究の応用

Synthesis and Biological Evaluation

Research has shown that derivatives of isoxazolones, such as 3,4-diaryloxazolones, are evaluated for their cyclooxygenase-2 (COX-2) inhibitory properties. These compounds have demonstrated significant in vivo anti-inflammatory properties and have been considered for preclinical evaluation due to their effectiveness in models of arthritis and hyperalgesia without gastrointestinal toxicity, making them potential candidates for new anti-inflammatory drugs (Puig et al., 2000).

Antimicrobial and Antitubercular Agents

Isoxazolone-based sulfonyl derivatives have shown moderate to significant antibacterial and antifungal activities. Certain compounds in this category have been identified as excellent antitubercular molecules, indicating their potential as new treatments for bacterial and fungal infections (Suresh Kumar et al., 2013).

Anticancer Agents

Spiroisoxazoline derivatives containing indanone spirobridge have been synthesized and evaluated for their selective COX-2 inhibitory potency and cytotoxicity on different cell lines. These studies indicate that such compounds could serve as promising anti-inflammatory and anticancer agents, particularly for colorectal and breast cancers (Abolhasani et al., 2021).

Herbicidal Activity

Isoxazoline compounds are also being developed as herbicides, with research focusing on phenyl isoxazolines and sulfone(sulfoxide) isoxazolines among others. These compounds represent a novel class of herbicides with potential application in agricultural practices (Liu Chang-ling, 2010).

Antioxidant Activity

Substituted benzenesulfonamides with isoxazolidin-3-one phenylsulfonamide derivatives have been synthesized and found to exhibit potent antioxidant potential. These compounds are tested in vitro for their ability to mitigate long-term diabetic complications, demonstrating the versatility of isoxazoline derivatives in addressing a range of biological targets (Alexiou & Demopoulos, 2010).

Molecular Electronics

The push-pull polyenes incorporating isoxazolone or related acceptors have been shown to possess large first molecular hyperpolarizabilities, making them suitable for applications in high-speed electrooptic switching elements. This demonstrates the potential of isoxazolone derivatives in telecommunications and other material science applications (Marder et al., 1994).

作用機序

Target of Action

Compounds like “3-phenyl-2-(phenylsulfonyl)-5(2H)-isoxazolone” often target enolate anions generated in situ from ketones or esters .

Mode of Action

These compounds can enable an oxidation of enolates to provide α-hydroxylated compounds . The transfer of oxygen from N-sulfonyloxaziridines to nucleophiles happens in a SN2 mechanism, in which the enolate anion as nucleophile attacks the oxaziridine oxygen atom to give a hemiaminal intermediate .

Biochemical Pathways

The affected pathways often involve the α-hydroxylation of ketones and esters, known as Davis Oxidation . This can lead to the production of α-hydroxy carbonyl or carboxyl compounds .

Pharmacokinetics

Similar compounds are often used as substrates for enolate reactions .

Result of Action

The molecular and cellular effects often involve the generation of sulfinate anions by oxidation of the corresponding thiolates . Subsequent S-alkylation of the sulfinates under phase-transfer catalysis affords sulfones .

特性

IUPAC Name |

2-(benzenesulfonyl)-3-phenyl-1,2-oxazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO4S/c17-15-11-14(12-7-3-1-4-8-12)16(20-15)21(18,19)13-9-5-2-6-10-13/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCPNOQSVXJSER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)ON2S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

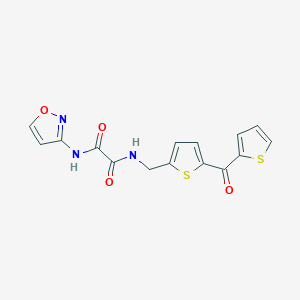

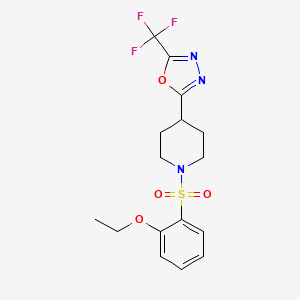

![N-(5-(N,N-dimethylsulfamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2711567.png)

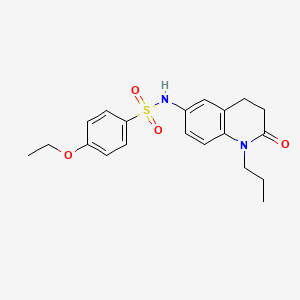

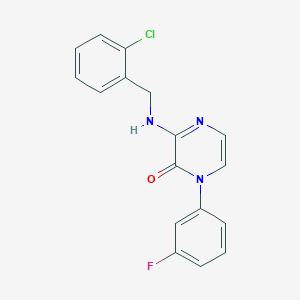

![(2E)-3-{4-Methoxy-3-[(4-nitro-1H-pyrazol-1-yl)-methyl]phenyl}acrylic acid](/img/structure/B2711568.png)

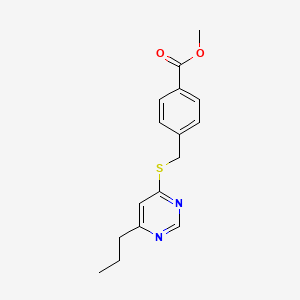

![9-methyl-4-oxo-2-(pyrimidin-2-ylthio)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2711572.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2711574.png)